
Kaempferol tetraacetate
Overview
Description
Kaempferol tetraacetate is a derivative of kaempferol, a naturally occurring flavonoid found in various plants such as beans, broccoli, strawberries, teas, and propolis . Kaempferol itself is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is synthesized by acetylating the hydroxyl groups of kaempferol, resulting in a compound with improved solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol tetraacetate involves the acetylation of kaempferol. The process typically includes the following steps:
Benzylation: Kaempferol is first benzylated to protect the hydroxyl groups.
Acetylation: The benzylated kaempferol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Deacetylation: The benzyl groups are removed through deacetylation, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Kaempferol tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to kaempferol or other reduced forms.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that kaempferol tetraacetate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, colon, and liver cancers. For instance, kaempferol has been demonstrated to induce apoptosis in human glioma and leukemia cells through mechanisms involving caspase activation and cell cycle arrest .
Table 1: Summary of Anticancer Effects
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Breast Cancer | Induces apoptosis | |
Colon Cancer | Inhibits cell proliferation | |
Liver Cancer | Induces G2/M cell cycle arrest |
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties by modulating inflammatory pathways. It inhibits the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines, which are crucial in the progression of inflammatory diseases .
Table 2: Anti-inflammatory Activities
Target Molecule | Effect | Reference |
---|---|---|
MMP-2 | Inhibition of expression | |
Pro-inflammatory Cytokines | Downregulation |
This compound has shown promise in antimicrobial applications. Studies have demonstrated its efficacy against various pathogens, including bacteria and parasites. For example, complexes formed with antimony (Sb(V)) and kaempferol derivatives have been tested for their anti-promastigote and anti-amastigote activities against Leishmania species, showing IC50 values indicating potent activity .
Table 3: Antimicrobial Efficacy
Pathogen Type | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Leishmania spp. | Anti-promastigote | 14.93 ± 2.21 | |
Leishmania spp. | Anti-amastigote | 0.52 - 14.50 |
Cosmetic Applications
Recent studies have explored the use of this compound in cosmetic formulations aimed at skin rejuvenation. Its ability to reduce cellular senescence and enhance collagen synthesis makes it a candidate for anti-aging products . Clinical trials have shown improvements in skin appearance after treatment with formulations containing kaempferol derivatives.
Table 4: Cosmetic Applications
Mechanism of Action
Kaempferol tetraacetate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Kaempferol tetraacetate is unique compared to other similar compounds due to its specific acetylation pattern, which enhances its solubility and stability. Similar compounds include:
Kaempferol: The parent compound with similar biological activities but lower solubility.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation patterns.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different chemical and biological properties.
Biological Activity
Kaempferol tetraacetate, a derivative of the flavonoid kaempferol, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of this compound
This compound is synthesized through the acetylation of kaempferol, resulting in a compound with enhanced lipophilicity and potentially improved bioactivity. The structural modifications may alter its pharmacokinetics and bioavailability compared to its parent compound.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress markers and improve antioxidant enzyme levels in various biological models. For instance, in diabetic rats, kaempferol supplementation resulted in decreased lipid peroxidation and restored antioxidant defenses .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various studies. It modulates the expression of inflammatory cytokines and reduces the activation of pathways associated with inflammation. For example, kaempferol treatment has been shown to decrease TNF-α levels in liver tissues, indicating its potential in managing inflammatory conditions .
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication. Its effectiveness against Escherichia coli and Staphylococcus aureus highlights its potential as an antimicrobial agent .
Case Studies
- Leishmaniasis Treatment : A study demonstrated that this compound complexes exhibited promising anti-amastigote activity with IC50 values ranging from 0.52 to 14.50 µM, indicating potential as a treatment for leishmaniasis .
- Diabetic Rat Model : In a controlled study on diabetic rats, administration of this compound significantly improved plasma glucose levels and reduced oxidative stress markers, suggesting its utility in managing diabetes-related complications .
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : It enhances the activity of superoxide dismutase (SOD) and reduces reactive oxygen species (ROS) generation .
- Anti-inflammatory Pathway : this compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .
- Antimicrobial Action : It inhibits bacterial growth by disrupting cell membrane integrity and interfering with DNA replication processes in bacteria .
Properties
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kaempferol tetraacetate interact with biological targets?
A1: While the provided research doesn't focus on this compound's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that this compound might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Q2: What are the possible applications of this compound in synthetic chemistry?
A2: this compound can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5
Q3: Are there any computational studies exploring kaempferol derivatives?
A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of this compound with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
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